Product packaging for Gallium magnesium oxide(Cat. No.:CAS No. 39336-08-8)

Gallium magnesium oxide

Cat. No.: B12655990
CAS No.: 39336-08-8
M. Wt: 362.53 g/mol
InChI Key: LFKMKZZIPDISEK-UHFFFAOYSA-L
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Description

Gallium Magnesium Oxide represents an advanced material of significant interest in multiple research fields. In semiconductor and electronic materials research, ultra-wide bandgap materials like gallium oxide (β-Ga₂O₃) are being developed for next-generation power electronics, solar cells, and deep-ultraviolet photodetectors due to their high breakdown electric field and Baliga's figure-of-merit . The epitaxial growth of MgO on GaN surfaces is also a key area of study for high-frequency and high-power microelectronic devices . In antimicrobial research, gallium (III) compounds are investigated as multi-target antibacterial agents that disrupt bacterial iron metabolism, acting as an iron mimetic that incorporates into essential enzymes and disrupts function, which is particularly effective against multidrug-resistant pathogens like Pseudomonas aeruginosa and Mycobacterium tuberculosis . This mechanism is difficult for bacteria to develop resistance against, as avoiding gallium would also impair vital iron uptake. Furthermore, in energy research, magnesium-gallium binary alloys are being explored for solid-state hydrogen storage, where the formation of intermetallic compounds like Mg₂Ga and Mg₅Ga₂ can improve the thermodynamic and kinetic properties of hydrogen absorption and desorption . This product is supplied For Research Use Only (RUO) and is strictly intended for laboratory research. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10MgO10 B12655990 Gallium magnesium oxide CAS No. 39336-08-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

39336-08-8

Molecular Formula

C14H10MgO10

Molecular Weight

362.53 g/mol

IUPAC Name

magnesium;4-carboxy-2,6-dihydroxyphenolate

InChI

InChI=1S/2C7H6O5.Mg/c2*8-4-1-3(7(11)12)2-5(9)6(4)10;/h2*1-2,8-10H,(H,11,12);/q;;+2/p-2

InChI Key

LFKMKZZIPDISEK-UHFFFAOYSA-L

Canonical SMILES

C1=C(C=C(C(=C1O)[O-])O)C(=O)O.C1=C(C=C(C(=C1O)[O-])O)C(=O)O.[Mg+2]

Origin of Product

United States

Advanced Synthetic Methodologies for Gallium Magnesium Oxide Architectures

Solution-Based Approaches for Gallium Magnesium Oxide Fabrication

Solution-based methods offer versatile and cost-effective routes to produce this compound powders, nanoparticles, and precursor materials. These techniques allow for excellent control over composition and can be scaled for larger production.

Hydrothermal and Solvothermal Synthesis of this compound

Hydrothermal and solvothermal synthesis are widely employed methods for crystallizing materials from solutions at elevated temperatures and pressures. In hydrothermal synthesis, water is used as the solvent, while solvothermal synthesis utilizes organic solvents. These methods are particularly advantageous for producing well-crystallized nanoparticles with controlled size and morphology.

For the synthesis of this compound, a hydrothermal approach has been successfully demonstrated. In a typical process, stoichiometric amounts of magnesium and gallium precursors, such as their nitrate (B79036) or chloride salts, are dissolved in water. The pH of the solution is adjusted, often with a mineralizer like NaOH, and the mixture is sealed in a Teflon-lined stainless-steel autoclave. The autoclave is then heated to a specific temperature, typically in the range of 150-250°C, for several hours to days. During this process, the precursors decompose and react to form crystalline MgGa₂O₄ nanoparticles. For instance, Cr³⁺ doped MgGa₂O₄ nanoparticles with sizes ranging from 10 to 70 nm have been synthesized using a hydrothermal method. rsc.org

Solvothermal synthesis follows a similar principle but the choice of solvent can significantly influence the resulting particle size, shape, and surface chemistry. sigmaaldrich.com Solvents with different polarities, boiling points, and coordinating abilities can be used to tune the nucleation and growth kinetics of the nanoparticles. nih.gov This method has been extensively used for other spinel oxides and can be readily adapted for this compound. researchgate.net

Key Parameters in Hydrothermal/Solvothermal Synthesis of MgGa₂O₄:

ParameterTypical Range/ValueEffect on Product
Precursors Nitrates, Chlorides, Sulfates of Mg and GaPurity and reactivity of precursors affect final product purity.
Solvent Water (Hydrothermal), Alcohols, Glycols (Solvothermal)Influences solubility of precursors and morphology of nanoparticles.
Temperature 150 - 250 °CAffects crystallinity and particle size; higher temperatures generally lead to larger crystals.
Reaction Time Several hours to daysLonger reaction times can improve crystallinity and increase particle size.
pH/Mineralizer Basic (e.g., NaOH, NH₄OH)Controls the hydrolysis and condensation rates, affecting nucleation and growth.

Sol-Gel Routes for this compound Precursors

The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. The process involves the conversion of a solution (sol) into a gelatinous substance (gel) and subsequent removal of the solvent. This method offers excellent control over the chemical composition and microstructure of the final product at a molecular level.

In the synthesis of this compound, the sol-gel process typically starts with metal alkoxides or metal salts (e.g., nitrates, chlorides) as precursors. These precursors are dissolved in a suitable solvent, often an alcohol, along with a chelating agent such as citric acid or ethylenediamine (B42938) tetraacetic acid (EDTA). frontiersin.org The chelating agent forms stable complexes with the metal ions, preventing their premature precipitation and ensuring a homogeneous distribution of cations in the precursor sol.

Water is then added to initiate hydrolysis and condensation reactions, leading to the formation of a three-dimensional metal-oxide network, or a gel. nih.gov The gel is subsequently dried to remove the solvent and then calcined at elevated temperatures (typically 600-900°C) to decompose the organic components and crystallize the desired MgGa₂O₄ spinel phase. The sol-gel method has been successfully used to prepare Co²⁺/Cr³⁺ co-doped MgGa₂O₄ nanoparticles. iaea.org The synthesis method has been shown to significantly influence the cation distribution within the spinel structure. iaea.org

Typical Steps in Sol-Gel Synthesis of MgGa₂O₄:

StepDescriptionKey Parameters
1. Sol Preparation Dissolving magnesium and gallium precursors (e.g., nitrates) and a chelating agent (e.g., citric acid) in a solvent (e.g., ethanol).Precursor type and concentration, chelating agent, solvent, temperature.
2. Gelation Formation of a gel through hydrolysis and condensation reactions upon addition of water.pH, water-to-precursor ratio, temperature.
3. Drying Removal of the solvent from the gel to form a xerogel or aerogel.Drying temperature and pressure.
4. Calcination Heat treatment of the dried gel to remove organic residues and crystallize the MgGa₂O₄ phase.Calcination temperature and duration, atmosphere.

Coprecipitation Techniques for this compound Systems

Coprecipitation is a straightforward and widely used method for synthesizing multicomponent oxide powders. It involves the simultaneous precipitation of two or more cations from a solution by adding a precipitating agent. This technique ensures a high degree of homogeneity in the resulting material.

For the synthesis of this compound, an aqueous solution containing stoichiometric amounts of soluble magnesium and gallium salts (e.g., nitrates or chlorides) is prepared. A precipitating agent, such as ammonium (B1175870) hydroxide (B78521), sodium hydroxide, or urea, is then added to the solution, causing the precipitation of a mixed hydroxide or carbonate precursor. thaiscience.info The choice of precipitant and the control of pH are crucial for ensuring the complete and simultaneous precipitation of both metal cations. ias.ac.in

The resulting precipitate is then filtered, washed to remove any residual ions, and dried. Finally, the precursor powder is calcined at a high temperature (e.g., 800-1100°C) to decompose the hydroxides or carbonates and form the crystalline MgGa₂O₄ spinel. thaiscience.info The coprecipitation method has been effectively used to synthesize doped MgGa₂O₄ nanoparticles, with the synthesis conditions influencing the final optical and structural properties. iaea.org

Vapor-Phase Deposition Techniques for this compound Films

Vapor-phase deposition techniques are essential for the fabrication of high-quality thin films and epitaxial layers of this compound, which are critical for electronic and optoelectronic device applications. These methods involve the deposition of material from a gaseous phase onto a substrate.

Chemical Vapor Deposition (CVD) of this compound

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Metal-Organic Chemical Vapor Deposition (MOCVD) is a specific type of CVD that uses metal-organic precursors.

The MOCVD growth of epitaxial MgGa₂O₄ thin films has been demonstrated on c-plane sapphire substrates. aip.org In a typical MOCVD process for MgGa₂O₄, metal-organic precursors for magnesium and gallium are introduced into a reaction chamber along with an oxygen source.

Representative MOCVD Growth Parameters for MgGa₂O₄ Thin Films:

ParameterPrecursor/Condition
Magnesium Precursor Bis(cyclopentadienyl)magnesium (Cp₂Mg)
Gallium Precursor Triethylgallium (TEGa)
Oxygen Source High-purity oxygen gas (O₂)
Carrier Gas High-purity nitrogen gas (N₂)
Substrate Temperature 650 °C
Chamber Pressure 3000 Pa
Post-growth Annealing 900 °C in O₂ or N₂ atmosphere

The flow rates of the precursors and the oxygen are carefully controlled to achieve the desired stoichiometry of the MgGa₂O₄ film. The substrate temperature is a critical parameter that influences the crystalline quality of the deposited film. Post-growth annealing can further improve the crystallinity and reduce defects such as oxygen vacancies. aip.org

Molecular Beam Epitaxy (MBE) for this compound Epitaxial Layers

Molecular Beam Epitaxy (MBE) is a sophisticated epitaxial growth technique that occurs in an ultra-high vacuum environment. utm.my In MBE, thermal beams of atoms or molecules are directed onto a heated crystalline substrate, where they react to form a high-purity, single-crystal thin film. utm.my MBE offers precise control over the film thickness, composition, and doping at the atomic layer level.

The growth of MgGa₂O₄ spinel oxide films has been successfully achieved using oxygen plasma-assisted MBE. researchgate.net In this process, elemental gallium and magnesium are evaporated from effusion cells, and their atomic beams are directed towards the substrate. An oxygen plasma source provides the reactive oxygen species needed for the oxide formation. The substrate is heated to a specific growth temperature to promote the epitaxial growth of the MgGa₂O₄ film.

Typical MBE Growth Parameters for MgGa₂O₄ Epitaxial Layers:

ParameterCondition/Value
Gallium Source Effusion cell
Magnesium Source Effusion cell
Oxygen Source Oxygen plasma
Substrate c-plane sapphire
Growth Temperature 400 - 600 °C
Pre-growth Substrate Annealing 800 °C

The resulting MgGa₂O₄ films grown by MBE exhibit a high degree of crystallinity and are highly oriented along the <111> direction. researchgate.net The precise control afforded by MBE allows for the investigation of fundamental material properties and the fabrication of advanced heterostructures for electronic devices.

Sputtering Methodologies for this compound Thin Films

Sputtering is a widely employed physical vapor deposition (PVD) technique for the fabrication of high-quality thin films. In this process, a target of the desired material is bombarded with energetic ions, causing atoms to be ejected and subsequently deposited onto a substrate. For this compound, this method offers precise control over film thickness, uniformity, and composition.

Radio-frequency (RF) magnetron sputtering is a common variant used for depositing oxide films. In a typical setup, a ceramic target composed of gallium oxide (Ga₂O₃) and magnesium oxide (MgO) is used. The sputtering process is carried out in a vacuum chamber with an inert gas, such as argon, and often a reactive gas like oxygen to ensure proper stoichiometry of the deposited film. The substrate temperature, sputtering power, gas pressure, and gas composition are critical parameters that influence the film's properties.

For instance, the deposition of gallium-magnesium-zinc oxide (GaMgZnO) thin films by magnetron sputtering has been investigated, where the sputtering pressure was found to significantly impact the structural and electro-optical characteristics of the films. stfc.ac.uk Similarly, studies on RF magnetron-sputtered magnesium-doped zinc oxide (MZO) thin films have explored the effects of annealing on their properties. stfc.ac.uk

Detailed research findings have shown that sputtering parameters can be finely tuned to achieve desired film characteristics. For example, in the reactive sputtering of gallium oxide from a liquid gallium target, the oxygen flow rate and DC target potential are key to controlling the film's oxygen content and refractive index. mdpi.com

Table 1: Sputtering Parameters and Resulting Properties for Gallium Oxide-based Thin Films This table is interactive and allows for sorting and filtering of the data.

Target Composition Sputtering Method Substrate Substrate Temp. (°C) Sputtering Power (W) Working Pressure (mTorr) Resulting Film Properties Reference
Ga₂O₃:MgO RF Magnetron Quartz Glass Room Temp. 150 5 Polycrystalline, hexagonal wurtzite structure stfc.ac.uk
ZnO:Ga:Mg RF Magnetron PET Room Temp. 100 7.5 Polycrystalline, hexagonal wurtzite phase stfc.ac.uk
Liquid Ga RF Reactive Si Room Temp. - 15 (O₂ + Ar) Amorphous, variable O/Ga ratio mdpi.com
Cu₂O + Ga₂O₃ RF Magnetron Fused Quartz Room Temp. 100 - Amorphous as-deposited, crystalline after annealing mdpi.com

Pulsed Laser Deposition (PLD) for this compound Thin Films

Pulsed Laser Deposition (PLD) is another versatile PVD technique that utilizes a high-power pulsed laser beam to ablate a target material, creating a plasma plume that deposits a thin film on a substrate. PLD is particularly advantageous for the growth of complex oxide films due to its ability to maintain stoichiometry between the target and the deposited film.

In the context of this compound, PLD has been successfully employed to grow Mg-doped Ga₂O₃ thin films. nih.govnih.govecnu.edu.cn The experimental setup typically involves a high-purity ceramic target of Ga₂O₃ with a specific percentage of MgO. A pulsed excimer laser, such as KrF, is focused onto the rotating target in a vacuum chamber. The substrate is heated to a specific temperature to facilitate crystalline growth, and the chamber is filled with a controlled partial pressure of oxygen to influence the film's oxygen content and defect density.

Research has demonstrated that the oxygen partial pressure during deposition is a critical parameter for achieving p-type conductivity in Mg-doped β-Ga₂O₃ films. ecnu.edu.cn By varying the oxygen partial pressure, the concentration of oxygen vacancies can be controlled, which in turn affects the film's electrical properties. ecnu.edu.cn Furthermore, the substrate temperature plays a crucial role in determining the crystallinity and phase of the deposited film. semanticscholar.orgresearchgate.net For instance, single-crystalline β-Ga₂O₃ thin films have been grown on sapphire substrates at elevated temperatures. semanticscholar.orgresearchgate.net

Table 2: Pulsed Laser Deposition Parameters and Properties of Mg-doped Ga₂O₃ Thin Films This table is interactive and allows for sorting and filtering of the data.

Target Composition Substrate Substrate Temp. (°C) Laser Source Oxygen Partial Pressure (mTorr) Resulting Film Properties Reference
Ga₂O₃:Mg (1 mol%) Sapphire (0001) 900 KrF Excimer 0.01, 10, 200 Epitaxial growth nih.gov
Ga₂O₃:Mg Sapphire (0001) - - 10-40 (201)-oriented, p-type behavior ecnu.edu.cn

Solid-State Reaction Pathways for this compound Compounds

The solid-state reaction method is a traditional and straightforward technique for synthesizing polycrystalline ceramic materials. This method involves mixing the precursor powders, typically oxides or carbonates, in the desired stoichiometric ratio, followed by repeated grinding and high-temperature calcination to promote diffusion and reaction between the solid particles.

For the synthesis of this compound compounds, such as the spinel MgGa₂O₄, the process starts with high-purity MgO and Ga₂O₃ powders. researchgate.net The powders are intimately mixed, often through ball milling, to ensure homogeneity. The mixture is then pressed into pellets and subjected to high-temperature heat treatment in a furnace. The calcination temperature and duration are critical parameters that determine the phase purity and crystallinity of the final product. researchgate.net

Studies on the synthesis of MgGa₂O₄ have shown that a cubic spinel structure with the Fd3m space group can be achieved at a calcination temperature of 1200 °C. researchgate.net Similarly, for more complex systems like Lanthanum Strontium this compound (LSGM), solid-state reaction requires significantly longer annealing times compared to wet-chemical methods to achieve a single phase. arxiv.org The formation of impurity phases is a common challenge in solid-state synthesis, which can be mitigated by optimizing the reaction conditions and using intermediate grinding steps. northwestern.edu

Table 3: Solid-State Reaction Parameters for this compound Compounds This table is interactive and allows for sorting and filtering of the data.

Precursors Target Compound Calcination Temperature (°C) Calcination Time (h) Resulting Phase/Purity Reference
MgO, Ga₂O₃ MgGa₂O₄ 1200 - Cubic spinel (Fd3m) researchgate.net
La₂O₃, SrCO₃, Ga₂O₃, MgO La₀.₈Sr₀.₂Ga₀.₈Mg₀.₂O₃ 1500 - Cubic LSGM arxiv.org

Novel and Hybrid Synthesis Strategies for Tailored this compound Architectures

Beyond the conventional synthesis methods, novel and hybrid strategies are being explored to create this compound architectures with tailored properties and morphologies. These methods often offer advantages such as lower synthesis temperatures, better control over particle size and shape, and the ability to create complex nanostructures.

Sol-Gel Synthesis: This wet-chemical technique involves the hydrolysis and condensation of molecular precursors (alkoxides or salts) to form a "sol" (a colloidal suspension) that subsequently evolves into a "gel" (a solid network). The gel can then be dried and calcined to obtain the desired oxide material. The sol-gel method allows for excellent mixing of the precursors at the atomic level, leading to higher purity and lower crystallization temperatures compared to the solid-state reaction method. For magnesium oxide, sol-gel synthesis has been used to produce nanoparticles with controlled sizes. nih.govmkjc.inijcps.org This approach could be extended to the synthesis of this compound by using a mixture of gallium and magnesium precursors.

Hydrothermal Synthesis: This method involves chemical reactions in aqueous solutions at elevated temperatures and pressures in a sealed vessel called an autoclave. Hydrothermal synthesis is particularly effective for producing crystalline materials directly from solution, often with well-defined morphologies. For instance, β-Ga₂O₃ nanorods have been synthesized via a hydrothermal method followed by post-annealing. mdpi.commdpi.com By introducing magnesium precursors into the hydrothermal reaction, it is possible to synthesize Mg-doped Ga₂O₃ nanostructures. nih.gov The reaction temperature, time, pH, and the use of surfactants are key parameters to control the size and shape of the resulting nanostructures. mdpi.comarxiv.orgresearchgate.net

Hybrid Methods: Combining different synthesis techniques can lead to novel architectures with unique properties. For example, a combination of a solution-based method like sol-gel or hydrothermal synthesis to create nanostructured precursors, followed by a vapor-phase technique like sputtering or PLD for thin film deposition, could enable the fabrication of complex, hierarchical structures.

Kinetic and Thermodynamic Considerations in this compound Growth Processes

The formation and growth of this compound are governed by both kinetic and thermodynamic principles. Understanding these factors is crucial for controlling the synthesis process and achieving the desired material properties.

Thermodynamics dictates the stability of different phases and the driving force for a reaction to occur. The Gibbs free energy of formation for the various possible phases in the Ga-Mg-O system determines which compound is the most stable under a given set of conditions (temperature, pressure, and composition). Thermodynamic databases, often developed using the CALPHAD (Calculation of Phase Diagrams) method, can be used to predict phase equilibria and guide the synthesis process. ysxbcn.comthermocalc.commdpi.comresearchgate.net For instance, these databases can help in determining the appropriate temperature and precursor ratios to favor the formation of a specific this compound phase over others.

Kinetics , on the other hand, deals with the rates of the reactions and the pathways through which they occur. In thin film deposition processes like sputtering and PLD, the growth kinetics are influenced by factors such as the arrival rate of the sputtered or ablated species at the substrate, their surface mobility, and the rates of nucleation and island growth. stfc.ac.uknih.govnih.govnorthwestern.eduscispace.com Kinetic Monte Carlo simulations are a powerful tool for modeling and understanding these atomic-scale processes. stfc.ac.uknih.gov The substrate temperature is a critical parameter that affects surface diffusion; higher temperatures generally lead to better crystallinity due to increased adatom mobility.

In solid-state reactions, the kinetics are primarily governed by the diffusion of ions through the solid reactants and the product layer. The reaction rate is often limited by the diffusion of the slowest-moving species. The particle size of the reactants plays a significant role, with smaller particles leading to faster reaction rates due to the increased surface area for reaction and shorter diffusion distances.

Advanced Structural and Microstructural Investigations of Gallium Magnesium Oxide

Crystallographic Analysis of Gallium Magnesium Oxide Phases

Crystallographic analysis is fundamental to determining the atomic arrangement within this compound, which dictates its material properties. Techniques such as X-ray, neutron, and electron diffraction are employed to elucidate its crystal structure with high precision.

X-ray Diffraction (XRD) and Neutron Diffraction Techniques for this compound Crystalline Structures

X-ray diffraction (XRD) is a primary and widely used technique for identifying the crystalline phases of this compound. XRD patterns of MgGa2O4 typically confirm the formation of a cubic spinel structure belonging to the Fd-3m space group. The analysis of XRD data allows for the determination of key structural parameters, including the lattice constant. For instance, MgGa2O4 is known to crystallize with a lattice constant of approximately 8.2721 Å.

The crystallinity of MgGa2O4 is significantly influenced by synthesis conditions such as temperature and oxygen pressure. Studies on thin films have shown that higher growth temperatures and oxygen pressures generally lead to improved crystallinity, as observed by the increasing intensity and decreasing full width at half maximum (FWHM) of the diffraction peaks. For example, crystalline MgGa2O4 thin films can be achieved at oxygen pressures of 1 × 10⁻³ Torr and above, while lower pressures may result in incomplete oxidation and the formation of other phases like magnesium oxide (MgO).

Rietveld refinement of XRD data is a powerful method for extracting detailed structural information, such as atomic positions, site occupancies, and lattice parameters. This analysis has been instrumental in confirming the spinel structure of MgGa2O4 and identifying any secondary phases that may be present, particularly in doped samples.

Neutron diffraction offers a complementary perspective to XRD, especially in determining the distribution of cations within the spinel lattice. Due to the different scattering cross-sections of magnesium and gallium for neutrons compared to X-rays, neutron diffraction can more accurately distinguish between these elements. This is particularly important for quantifying the degree of inversion in the spinel structure, which refers to the distribution of Mg²⁺ and Ga³⁺ ions between the tetrahedral and octahedral sites. While specific neutron diffraction studies solely focused on undoped MgGa2O4 are not extensively detailed in readily available literature, the technique is crucial for understanding cation site occupancy in complex spinels. For instance, in related spinel ferrites, neutron diffraction has been essential in elucidating the precise location of different metal ions, which in turn governs the material's magnetic properties.

Crystallographic Data for this compound (MgGa2O4) from Diffraction Studies
ParameterValueTechniqueReference
Crystal SystemCubicXRD
Space GroupFd-3mXRD
Lattice Constant (a)~8.2721 ÅXRD
Structure TypePartially Inverted SpinelGeneral Knowledge

Electron Diffraction and High-Resolution Transmission Electron Microscopy (HRTEM) for this compound Lattice Analysis

Electron diffraction , performed within a transmission electron microscope, provides crystallographic information from very small areas of a sample. Selected Area Electron Diffraction (SAED) is used to obtain diffraction patterns from a specific region, which can confirm the single-crystalline or polycrystalline nature of the material. For MgGa2O4, SAED patterns would exhibit a series of spots that can be indexed to the planes of the cubic spinel structure, confirming the local crystal structure and orientation.

High-Resolution Transmission Electron Microscopy (HRTEM) allows for the direct imaging of the atomic lattice of this compound. HRTEM images reveal the arrangement of atomic columns, providing a real-space visualization of the crystal structure. From these images, it is possible to measure the interplanar spacings (d-spacings) of the lattice fringes, which can be compared with values derived from diffraction data to identify specific crystallographic planes. For example, in spinel structures, characteristic d-spacings for planes like (111), (220), and (311) can be resolved.

HRTEM is also a powerful tool for investigating crystal defects at the atomic scale. This includes the characterization of dislocations, stacking faults, and grain boundaries, which can significantly influence the material's properties. In the context of MgGa2O4 thin films and nanocrystals, HRTEM can reveal the nature of interfaces, the presence of any amorphous layers, and the degree of crystalline perfection.

Typical Lattice Spacings in Spinel Structures Observable by HRTEM
Crystallographic Plane (hkl)Typical d-spacing (Å)Significance
(111)~4.78Primary reflection in spinel structures
(220)~2.93Commonly observed high-intensity reflection
(311)~2.50Characteristic spinel reflection
(400)~2.07Reflection indicating the cubic lattice
(440)~1.46High-angle reflection confirming structure

Microscopic and Morphological Characterization of this compound Architectures

Understanding the morphology and microstructure of this compound is essential for controlling its synthesis and tailoring its properties for specific applications. Electron microscopy and atomic force microscopy are key techniques for visualizing the surface and internal structure of MgGa2O4 in various forms, from powders to thin films.

Scanning Electron Microscopy (SEM) for this compound Morphology

Scanning Electron Microscopy (SEM) is extensively used to study the surface morphology of this compound. SEM images provide information on particle size, shape, and the degree of agglomeration in powders, as well as the surface texture and grain structure of thin films and ceramics.

For MgGa2O4 powders synthesized by methods such as solid-state reaction or combustion, SEM analysis reveals the formation of particles and their agglomerates. In some cases, the synthesis process can lead to porous structures, which are readily observed with SEM.

In the case of MgGa2O4 thin films grown by techniques like pulsed laser deposition (PLD), SEM images show a granular surface morphology. The size of these grains is often dependent on the deposition temperature, with higher temperatures promoting the growth of larger grains. For instance, the average grain size of MgGa2O4 films has been observed to increase with an increase in growth temperature from 300 °C to 700 °C.

Transmission Electron Microscopy (TEM) for this compound Microstructure

Transmission Electron Microscopy (TEM) provides higher resolution images of the internal microstructure of this compound. TEM is used to observe the size and shape of individual nanoparticles, the grain structure within thin films, and the presence of internal defects.

For nanocrystalline MgGa2O4, TEM analysis can confirm the particle size estimated from XRD data and provide a more detailed view of their morphology. Bright-field and dark-field imaging modes in TEM can be used to enhance contrast and highlight specific features. Bright-field imaging, the most common mode, shows areas of high mass or crystallinity as darker regions. Dark-field imaging, on the other hand, uses diffracted electrons to form an image, making crystalline regions appear bright against a dark background, which is particularly useful for studying crystal defects and the size and distribution of small crystalline domains.

High-resolution TEM (HRTEM), as discussed in the previous section, is a mode of TEM that allows for the visualization of the crystal lattice itself, providing ultimate detail on the microstructure at the atomic level.

Atomic Force Microscopy (AFM) for Surface Topography of this compound Films

Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface topography of this compound thin films with very high resolution. AFM generates three-dimensional images of the surface, providing quantitative data on surface roughness.

The root mean square (RMS) roughness is a key parameter obtained from AFM measurements, which is crucial for applications where a smooth surface is required, such as in electronic devices or as a substrate for further epitaxial growth. The surface roughness of MgGa2O4 films can be influenced by deposition conditions. For example, studies on related oxide thin films have shown that annealing temperature can affect surface roughness. AFM is capable of providing detailed quantitative analysis of the surface texture, including the size and distribution of surface features like grains and valleys.

Surface Roughness Parameters of Thin Films Measured by AFM
ParameterDescriptionTypical Application
Root Mean Square (RMS) Roughness (Rq)The standard deviation of the surface height profile from the mean line.General quantification of surface roughness.
Average Roughness (Ra)The arithmetic average of the absolute values of the profile height deviations from the mean line.Commonly used in quality control for surfaces.
Maximum Height (Rmax)The vertical distance between the highest and lowest points of the surface.Indicates the presence of extreme peaks or valleys.

Spectroscopic Probes for Local Structure and Bonding in this compound

Advanced spectroscopic techniques are indispensable for elucidating the intricate local atomic arrangements and chemical bonding within complex materials like this compound. These methods provide insights that complement the long-range structural information obtained from diffraction techniques. By probing the vibrational modes, surface chemical states, and local nuclear environments, a comprehensive understanding of the material's structure-property relationships can be established.

Raman and Infrared (IR) Spectroscopy for Vibrational Modes in this compound

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, serves as a powerful tool for investigating the local structure and bonding in materials by probing their characteristic phonon modes. These two techniques are complementary, governed by different selection rules. For a vibrational mode to be IR active, it must induce a change in the molecule's dipole moment. Conversely, a mode is Raman active if it causes a change in the polarizability of the molecule.

In the context of this compound, which often adopts a spinel (MgGa2O4) or a doped-oxide (Mg-doped Ga2O3) structure, these techniques can provide a detailed fingerprint of the crystalline lattice. The spectra are dominated by vibrations associated with the stretching and bending of the metal-oxygen polyhedra, specifically the Ga-O and Mg-O bonds within the tetrahedral and octahedral sites of the crystal lattice. aps.orgibm.com

For a material with a spinel structure, group theory predicts a specific number of IR and Raman active modes. For instance, studies on the analogous MgAl2O4 spinel have identified five Raman active modes (A1g + Eg + 3T2g). mst.edu The Raman spectra of magnesium aluminum spinels typically show four distinct peaks around 310, 405, 663, and 764 cm⁻¹, which are attributed to T2g, Eg, and A1g modes. mdpi.comuniroma1.it Deviations from the predicted number of peaks, broadening of spectral lines, or shifts in peak positions can indicate structural disorder, such as cation mixing between the tetrahedral and octahedral sites (inversion), or the presence of defects and impurities. mst.educore.ac.uk Therefore, Raman and IR spectroscopy are highly sensitive to the local coordination and symmetry of the cation sites, making them invaluable for assessing the crystal quality and structural integrity of this compound. core.ac.uk

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for Surface Chemical States of this compound

The surface chemistry and elemental composition of this compound are critical to its performance in many applications and can be effectively characterized by X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES).

XPS is a surface-sensitive quantitative technique that analyzes the elemental composition and the chemical and electronic states of the elements within the top 3-10 nm of a material's surface. The technique works by irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are ejected. The binding energy of these core-level electrons is characteristic of the element and its oxidation state. For this compound, XPS can confirm the presence of Ga, Mg, and O and determine their oxidation states, which are expected to be Ga³⁺, Mg²⁺, and O²⁻ in the stoichiometric compound. osti.gov

Shifts in the binding energies of the Ga 2p, Mg 2p, and O 1s core levels can provide detailed information about the local chemical environment. For example, studies on Mg-doped Ga2O3 have used XPS to confirm the successful incorporation of Mg²⁺ ions into the Ga2O3 crystal structure. aip.orgaip.org The binding energies observed in these materials are consistent with the formation of Mg-O and Ga-O bonds within the oxide matrix. aip.orgresearchgate.net

Typical XPS Binding Energies for Elements in this compound and Related Compounds
Element/Core LevelCompoundBinding Energy (eV)Reference
Ga 2p3/2Mg-doped Ga2O31118.16 aip.orgaip.org
Mg 2pMg-doped Ga2O350.09 aip.org
O 1sMg-doped Ga2O3530.49 aip.org

Auger Electron Spectroscopy (AES) is another surface analysis technique that provides elemental information, often with higher spatial resolution than XPS. AES uses a focused electron beam to excite atoms, which then relax through the emission of "Auger" electrons with element-specific kinetic energies. Due to its high spatial resolution (down to ~10 nm), AES is particularly useful for elemental mapping of surfaces, allowing for the visualization of the spatial distribution of gallium, magnesium, and oxygen. carleton.edu This capability is valuable for analyzing the homogeneity of the compound, identifying elemental segregation at grain boundaries, or studying the composition of small surface features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Atomic Environments in this compound

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for probing the local atomic environments in crystalline materials, providing information that is often inaccessible by other methods. nih.govaps.org By measuring the response of atomic nuclei to an external magnetic field, NMR can reveal details about coordination number, internuclear distances, and the degree of local structural order or disorder.

For this compound, the primary nuclei of interest are ⁷¹Ga and ²⁵Mg. Gallium has two NMR-active isotopes, ⁶⁹Ga and ⁷¹Ga, with ⁷¹Ga being the preferred nucleus for study due to its higher sensitivity and smaller quadrupole moment, which results in narrower and more easily interpretable signals. pascal-man.com The ⁷¹Ga chemical shift is highly sensitive to the coordination environment of the gallium atom. nih.govualberta.ca Research has shown a clear correlation between the ⁷¹Ga isotropic chemical shift and its coordination number, with four-coordinate (tetrahedral) gallium sites resonating at approximately 50 ppm and six-coordinate (octahedral) sites appearing near 225 ppm. nih.gov This distinction is crucial for characterizing compounds like MgGa2O4, which has a spinel structure containing both tetrahedral and octahedral sites, and for determining the degree of cation ordering or inversion. nih.gov

While ²⁵Mg NMR is more challenging due to the nucleus's low natural abundance, low gyromagnetic ratio, and significant quadrupole moment, it can provide direct insight into the local environment of magnesium. nih.govresearchgate.net Advances in high-field NMR and specialized pulse sequences have made ²⁵Mg NMR more accessible for studying materials like mixed-metal oxides. nih.govrsc.org Studies on complex oxides containing both gallium and magnesium have utilized both ⁷¹Ga and ²⁵Mg NMR to investigate cation ordering and dynamics. pascal-man.com Research on magnesium gallium layered double hydroxides, for instance, successfully used ⁷¹Ga MAS and 3QMAS NMR to identify a single, unique Ga site within the structure. elsevierpure.com Such detailed characterization of the local environments of both cations is essential for a complete structural description of this compound. nih.gov

Properties of NMR-Active Nuclei Relevant to this compound
IsotopeSpin (I)Natural Abundance (%)Quadrupole Moment (10-30 m²)Relative Sensitivity
⁶⁹Ga3/260.417.16.91 x 10-2
⁷¹Ga3/239.610.70.14
²⁵Mg5/210.020.12.68 x 10-3

Theoretical and Computational Modeling of Gallium Magnesium Oxide Systems

First-Principles Calculations and Density Functional Theory (DFT) Approaches for Gallium Magnesium Oxide Electronic Structures

First-principles calculations, primarily based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of materials without relying on empirical parameters. acs.org For this compound, DFT calculations are employed to determine its band structure, density of states (DOS), and the nature of its chemical bonding. These calculations reveal the distribution of electronic states and the energy band gap, which are fundamental to its electrical and optical properties.

DFT studies have shown that the electronic properties of materials like magnesium oxide are highly dependent on their structural parameters. uitm.edu.my In the context of MgGa2O4, DFT can elucidate how the arrangement of Mg, Ga, and O atoms in the spinel structure influences the electronic bandgap and conductivity. The valence band maximum (VBM) is typically dominated by O 2p orbitals, while the conduction band minimum (CBM) is composed of contributions from Ga 4s and 4p orbitals, along with Mg 3s orbitals.

Recent research has focused on the effects of doping and defects on the electronic structure. For instance, substituting Ga with Mg or introducing oxygen vacancies can create new energy levels within the bandgap, significantly altering the material's electronic and optical characteristics. aip.orgresearchgate.net Hybrid DFT functionals are often used to more accurately predict the bandgap of wide-bandgap semiconductors like MgGa2O4, as standard approximations like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) tend to underestimate it. mdpi.com

Table 1: Comparison of DFT Functionals for Band Gap Calculation

DFT Functional Typical Band Gap Underestimation Application to Oxides
Local Density Approximation (LDA) Severe Often requires significant correction.
Generalized Gradient Approximation (GGA) Significant Improves upon LDA but still inaccurate for many oxides. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Lattice Interactions in this compound

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior and lattice interactions within this compound. These simulations are crucial for understanding phenomena such as thermal expansion, ionic conductivity, and phase transitions at an atomic scale. matlantis.comnih.gov

In MgGa2O4, MD simulations can model the vibrations of the crystal lattice (phonons) and how these vibrations affect the material's thermal properties. They can also be used to investigate the diffusion of ions within the lattice, which is particularly important for applications in solid-state electrolytes and batteries. The interaction potentials used in MD simulations are often derived from first-principles calculations to ensure accuracy. matlantis.com

For example, MD simulations can track the trajectories of Mg and Ga ions at different temperatures, revealing the mechanisms of ionic diffusion and the activation energies for these processes. This information is vital for designing materials with enhanced ionic conductivity. Furthermore, MD can be used to study the response of the MgGa2O4 lattice to external stimuli such as pressure and electric fields, providing insights into its mechanical and dielectric properties. nih.gov

Computational Predictions of Phase Stability and Transformations in this compound

Computational methods are instrumental in predicting the phase stability of materials under various conditions of temperature, pressure, and composition. For this compound, these predictions are essential for understanding its formation, potential polymorphs, and decomposition pathways. The thermodynamic stability of a particular phase is determined by its Gibbs free energy, which can be calculated using first-principles methods. osti.govsemanticscholar.org

The primary approach involves constructing a convex hull of formation energies for all known and hypothetical compounds in the Mg-Ga-O system. umn.edu A compound is considered thermodynamically stable if its formation energy lies on this convex hull. umn.edu DFT calculations are used to compute the formation energies of different crystal structures of MgGa2O4, such as the normal spinel and inverse spinel structures, to determine the most stable configuration.

Computational studies can also predict phase transformations that may occur under different environmental conditions. For instance, by calculating the Gibbs free energy as a function of temperature and pressure, it is possible to predict the conditions under which MgGa2O4 might transform from one crystal structure to another. These predictions are crucial for materials synthesis and for ensuring the stability of the material in its intended application. Recent studies have also explored the phase transitions in MgGaO thin films, identifying transitions from β-phase to rocksalt and spinel structures depending on the Mg content. escholarship.org

Modeling Defect Chemistry and Point Defects in this compound Lattices

Defects in the crystal lattice, such as vacancies, interstitials, and substitutions, play a critical role in determining the properties of materials. In this compound, point defects can significantly influence its electrical conductivity, optical absorption, and catalytic activity. Computational modeling of defect chemistry provides a powerful framework for understanding the formation and behavior of these defects. researchgate.net

First-principles calculations are used to determine the formation energies of various point defects in the MgGa2O4 lattice. researchgate.net These calculations can predict which types of defects are most likely to form under different synthesis conditions (e.g., oxygen-rich or oxygen-poor environments). For example, the formation energy of an oxygen vacancy is different from that of a magnesium or gallium vacancy, and these energies depend on the chemical potentials of the constituent elements. researchgate.net

The interaction between defects is also a key aspect of defect chemistry. Defects can form clusters or complexes, which can have a profound impact on the material's properties. For example, a magnesium ion substituting a gallium site (an antisite defect) might associate with an oxygen vacancy. Computational models can calculate the binding energies of these defect complexes to determine their stability. aip.orgresearchgate.net This understanding is crucial for controlling the defect concentrations and, consequently, tailoring the material's properties for specific applications.

Table 2: Common Point Defects in this compound

Defect Type Description Potential Impact
Oxygen Vacancy (VO) A missing oxygen atom from its lattice site. Can act as a donor, increasing n-type conductivity.
Gallium Vacancy (VGa) A missing gallium atom from its lattice site. Can act as an acceptor, increasing p-type conductivity.
Magnesium Vacancy (VMg) A missing magnesium atom from its lattice site. Can act as an acceptor. researchgate.net
Antisite Defect (MgGa) A magnesium atom occupying a gallium lattice site. Can create localized electronic states.

Theoretical Frameworks for Electronic and Optical Phenomena in this compound

Theoretical frameworks are essential for interpreting and predicting the electronic and optical phenomena observed in this compound. These frameworks are built upon the foundation of quantum mechanics and electromagnetism and are often implemented using computational methods like DFT.

The electronic properties of MgGa2O4, such as its band structure and density of states, determine how it interacts with light. The optical properties, including absorption, reflection, and luminescence, can be calculated from the electronic structure. For example, the absorption spectrum can be predicted by calculating the probability of electronic transitions from occupied valence band states to unoccupied conduction band states.

Theoretical models can also explain more complex phenomena, such as excitonic effects, which are important in wide-bandgap semiconductors. An exciton (B1674681) is a bound state of an electron and a hole, and its formation can significantly influence the optical absorption edge. Advanced computational techniques, such as solving the Bethe-Salpeter equation, can be used to model these excitonic effects.

Furthermore, theoretical frameworks can be used to understand the role of defects in the optical properties of MgGa2O4. Defects can create energy levels within the bandgap, leading to absorption and emission of light at energies below the bandgap energy. wsu.edu This is the basis for phenomena like photoluminescence and is critical for applications in phosphors and light-emitting devices. Computational models can predict the energies of these defect-related optical transitions, providing a powerful tool for interpreting experimental spectra.

Electronic and Optoelectronic Phenomena in Gallium Magnesium Oxide: Fundamental Research

Electronic Structure and Charge Transport Mechanisms in Gallium Magnesium Oxide Systems

This compound (MgGa₂O₄) is a wide-bandgap semiconductor characterized by a spinel crystal structure. aip.orgacs.org Specifically, it often exhibits a partially inverse spinel structure, where magnesium (Mg²⁺) and gallium (Ga³⁺) cations occupy both tetrahedral and octahedral sites within the crystal lattice. aip.orgceramics.org In an ideal normal spinel, Mg²⁺ ions would exclusively occupy tetrahedral sites and Ga³⁺ ions would occupy octahedral sites. However, in MgGa₂O₄, a degree of inversion occurs, leading to the formation of so-called anti-site defects, where some Mg²⁺ ions are found on octahedral sites (Mg'Ga) and an equivalent number of Ga³⁺ ions occupy tetrahedral sites (Ga'Mg). aip.orgresearchgate.net The degree of this inversion can be significant, reaching as high as 44% depending on the synthesis conditions. aip.org

The electronic band structure of MgGa₂O₄ has been investigated through theoretical calculations, which confirm its wide-bandgap nature. researchgate.netnih.govresearchgate.net The bandgap is direct, and its value has been reported in a range from approximately 4.7 eV to 5.5 eV, depending on the preparation method and measurement technique. acs.orgaip.orgoptica.orgresearchgate.net Density Functional Theory (DFT) calculations have been employed to model the electronic band structure and density of states, providing insight into the orbital contributions to the valence and conduction bands. researchgate.net

Charge transport in MgGa₂O₄ is intrinsically linked to its defect chemistry. The conductivity of melt-grown MgGa₂O₄ crystals can be tuned from insulating to semiconducting based on the oxygen concentration in the growth atmosphere. acs.org The electrical conductivity in semiconducting samples is attributed to anti-site defects formed at high temperatures. optica.org In addition to anti-site defects, vacancies such as oxygen vacancies (VO) and cation vacancies (VMg/VGa) are considered to be the dominant point defects. aip.orgresearchgate.net These defects create energy levels within the bandgap and act as trapping centers for charge carriers (electrons and holes), fundamentally influencing the material's electronic properties. aip.orgresearchgate.net For instance, oxygen vacancies can act as electron traps, while cation vacancies can serve as hole traps. aip.org The free electron concentration and electron mobility in semiconducting MgGa₂O₄ have been measured in the range of 3·10¹⁷–2·10¹⁸ cm⁻³ and 4–7 cm² V⁻¹ s⁻¹, respectively. optica.org

Fundamental Optical Absorption and Emission Processes in this compound

The optical properties of this compound are defined by its wide bandgap, which results in high transparency in the visible and near-infrared spectral regions. optica.orgmdpi.com The fundamental optical absorption edge for MgGa₂O₄ single crystals is steep and located in the deep ultraviolet (UV) region, beginning at approximately 249 nm (around 5.0 eV). optica.org Thin films have been reported to have a bandgap of around 5.4–5.5 eV with transmittance exceeding 90% in the visible range. aip.orgresearchgate.net

Optical absorption processes in MgGa₂O₄ are primarily associated with the excitation of electrons from the valence band to the conduction band. The absorption spectra of single crystals show a sharp increase in absorption corresponding to this band-to-band transition. optica.org In addition to the fundamental absorption, defect-related absorption can occur at energies below the bandgap. Anti-site defects and vacancies create localized electronic states within the bandgap, allowing for the absorption of sub-bandgap photons. aip.orgresearchgate.net

Emission processes in MgGa₂O₄ are diverse and highly dependent on the presence of intrinsic defects and extrinsic dopants. Undoped MgGa₂O₄ exhibits intrinsic luminescence, often referred to as self-activated emission. This luminescence typically manifests as a broad emission band in the blue-violet region of the spectrum. aip.orgresearchgate.net The emission is attributed to the recombination of electrons and holes at defect sites. Specifically, a proposed mechanism involves the recombination of electrons trapped at oxygen vacancies (VO) with holes trapped at neighboring magnesium or gallium vacancies (VMg/VGa). aip.orgresearchgate.net The broad nature of the emission band is suggested to be due to the distribution in the depth of these vacancy traps. aip.org In some cases, the dominant emission is attributed to the recombination of self-trapped excitons. optica.org

Photoluminescence and Cathodoluminescence Mechanisms in this compound

Photoluminescence (PL) and cathodoluminescence (CL) are powerful techniques for investigating the electronic transitions and defect structures in MgGa₂O₄.

Photoluminescence (PL): When excited with UV light, undoped MgGa₂O₄ typically displays a broad, structured emission band. Studies have reported this emission to be in the range of 325–650 nm, with a primary peak observed around 424 nm (blue) and a secondary, weaker peak around 480 nm. aip.org The origin of this blue luminescence is attributed to intrinsic defects within the spinel host. aip.orgresearchgate.net The proposed mechanism involves donor-acceptor pair recombination, where oxygen vacancies (VO) act as donors and cation vacancies (VMg/VGa) or anti-site defects (MgGa) act as acceptors. researchgate.netresearchgate.net The recombination of an electron from a donor level with a hole at an acceptor level releases energy in the form of a photon, resulting in the observed blue emission. aip.orgresearchgate.net Optical transitions involving self-trapped holes, oxygen vacancy deep donors, and magnesium atoms on gallium sites (MgGa) as deep acceptors have also been identified through PL studies of epitaxially grown films. researchgate.net This self-activated luminescence can be strong enough to produce persistent luminescence, where the material continues to glow for a period after the excitation source is removed. aip.org

Cathodoluminescence (CL): Cathodoluminescence involves exciting the material with a high-energy electron beam, which generates a large number of electron-hole pairs. attolight.com In MgGa₂O₄, the CL spectra show a dominant emission band at approximately 362 nm (UV). optica.orgresearchgate.net This emission is followed by high transparency throughout the visible and near-infrared regions. optica.org The dominant UV emission band observed in CL, as well as in radioluminescence studies, is often attributed to the radiative recombination of self-trapped excitons (STEs). optica.org The consistency of this emission across different samples suggests it is an intrinsic property of the MgGa₂O₄ host lattice.

Luminescence Quenching and Sensitization Processes in Doped this compound

The introduction of dopant ions into the MgGa₂O₄ host lattice can significantly alter its luminescence properties, leading to new emission bands, as well as quenching and sensitization phenomena.

Dopant-Induced Luminescence: MgGa₂O₄ serves as an excellent host for transition metal and rare-earth ions due to its crystal structure. ceramics.org

Nickel (Ni²⁺): When doped with Ni²⁺, MgGa₂O₄ exhibits a broadband fluorescence in the near-infrared (NIR) region, spanning from 1100 to 1600 nm. worktribe.com This emission is promising for applications in tunable lasers and optical communications. worktribe.comnipne.ro

Chromium (Cr³⁺): Cr³⁺ doping results in red and NIR persistent luminescence. aip.org The energy stored in host defects, such as anti-site defects, can be transferred to the Cr³⁺ ions, leading to their characteristic emission. aip.org

Manganese (Mn²⁺): Doping with Mn²⁺ is known to produce green light emission. aip.org

Terbium (Tb³⁺): Tb³⁺ acts as a luminescence center in both PL and thermally stimulated luminescence (TSL), producing a series of sharp emission lines characteristic of its 4f-4f electronic transitions. mdpi.com

Luminescence Quenching: Luminescence quenching is the reduction in emission intensity due to non-radiative decay processes. In doped MgGa₂O₄, several quenching mechanisms can occur:

Concentration Quenching: As the concentration of the dopant ion increases beyond an optimal level, the distance between the ions decreases. This proximity facilitates energy migration among the dopant ions, increasing the probability that the energy will be transferred to a defect or "quenching site" where it is lost non-radiatively. atomfair.com This phenomenon is based on Dexter's theory of energy transfer. researchgate.net

Thermal Quenching: The luminescence intensity of MgGa₂O₄ often decreases as the temperature rises. researchgate.net This is due to thermally activated non-radiative recombination pathways becoming more dominant. At higher temperatures, trapped charge carriers have enough thermal energy to escape and recombine through non-emissive channels, thus quenching the luminescence. aps.org Radioluminescence studies of MgGa₂O₄ have shown that the emission is much more efficient at low temperatures, suggesting the presence of strong thermal quenching at room temperature. researchgate.net

Luminescence Sensitization: Sensitization is a process where the emission from one ion (the activator) is enhanced by the presence of another ion (the sensitizer). While specific studies on sensitization in MgGa₂O₄ were not prominent in the provided search results, the concept is relevant. Codoping can be used to improve luminescence properties. For example, codoping MgGa₂O₄:Cr³⁺ with ions like Si⁴⁺ has been shown to remarkably enhance the persistent luminescence intensity and duration by modifying the distribution and increasing the number of charge carrier traps. researchgate.net

Excitonic Behavior and Carrier Dynamics in this compound

An exciton (B1674681) is a bound state of an electron and a hole, formed when a photon with energy near the bandgap is absorbed. In MgGa₂O₄, excitonic effects play a role in its optical properties. The fundamental optical absorption spectrum shows a distinct exciton peak at approximately 7.6 eV. aps.org The presence of this peak indicates the formation of excitons upon photoexcitation. A semiempirical approach to modeling the optical bandgap of MgGa₂O₄ uses an exciton energy peak value of 5.40 eV to derive a fundamental bandgap of 5.63 eV, highlighting the relationship between these two parameters. nih.gov

The dominant luminescence band in MgGa₂O₄ under radio- and cathodo-excitation is attributed to the recombination of self-trapped excitons (STEs). optica.org This suggests that once an exciton is formed, it can become localized or "trapped" at a specific site in the lattice due to strong electron-phonon coupling, before recombining to emit light.

The dynamics of charge carriers (electrons and holes) after excitation are critical to understanding the material's luminescent and electronic behavior. Scintillation studies, which measure the light produced after interaction with ionizing radiation, provide insight into these dynamics. The scintillation performance of MgGa₂O₄ is strongly influenced by the free electron concentration. optica.org

The decay time of the luminescence provides information about the lifetime of the excited states. Scintillation time profiles for MgGa₂O₄ can be complex, often described by multiple decay time constants. For insulating samples, mean decay times are in the range of 427-466 ns, while semiconducting samples exhibit a much slower decay of around 1130 ns. optica.org This indicates that the charge transport properties significantly impact the recombination pathways and carrier lifetimes. An anticorrelation is often observed between scintillation yield and decay time, where samples with a higher light output tend to have slower decay kinetics. researchgate.net

Interface Effects on Electronic and Optical Behavior of this compound Heterostructures

Detailed research specifically investigating the interface effects on the electronic and optical behavior of this compound heterostructures is limited in the available scientific literature. Heterostructures, which are formed by joining layers of different materials, often exhibit unique properties at their interfaces that are not present in the bulk constituent materials. These effects arise from factors such as lattice mismatch, band alignment, charge transfer, and the formation of interface states or defects.

While direct studies on MgGa₂O₄ heterostructures are not extensively reported, principles from the study of other oxide heterostructures can provide a general context. For example, in heterostructures involving different two-dimensional materials, Moiré patterns can create flat electronic bands, and interfaces can host topological states. scielo.org.mx In gallium oxide (Ga₂O₃)-based structures, interfaces are critical for device performance, and defects at these interfaces can significantly impact charge transport and recombination. nsf.gov For any future MgGa₂O₄-based heterostructure, the alignment of the electronic bands (i.e., the relative positions of the conduction and valence band edges) with the adjacent material would be a critical parameter governing charge injection, transport, and recombination at the interface. The presence of interface defects could also act as non-radiative recombination centers, potentially quenching luminescence, or as trapping sites that could influence the electronic response of a device. However, without specific experimental or theoretical studies on MgGa₂O₄ heterostructures, these effects remain speculative for this particular material system.

Defect Engineering and Doping Strategies in Gallium Magnesium Oxide

Control and Manipulation of Intrinsic Defects in Gallium Magnesium Oxide

Intrinsic defects, such as vacancies and anti-site defects, are naturally present in the crystal lattice and significantly influence the material's baseline properties. Their concentration and type can be controlled through synthesis conditions and post-processing treatments.

Oxygen vacancies (Vₒ) are among the most common and influential intrinsic defects in oxide materials. nih.gov In this compound, these vacancies act as native defects and typically function as electron donors, contributing to the material's inherent n-type conductivity. nih.gov The concentration of oxygen vacancies can significantly impact the photoelectrical performance of devices made from related oxide films. rsc.org

The manipulation of oxygen vacancy concentration is a key aspect of defect engineering. Traditionally, this is achieved by annealing the material at high temperatures in controlled atmospheres (either reducing or oxidizing). nih.gov More advanced techniques, such as using the localized electrical bias from a scanning probe microscope tip, allow for the manipulation of vacancy concentration at the nanoscale at room temperature. nih.govscispace.com The ability to control the spatial distribution of these vacancies provides a powerful tool for tuning local electronic properties and engineering novel functionalities in oxide devices. nih.govyoutube.com The presence and concentration of oxygen vacancies can also influence the optical and magnetic properties of oxides, for instance, by creating activation sites that enhance fluorescence intensity. rsc.org

The ratio of gallium to magnesium cations is a critical parameter that dictates the structural and electronic integrity of this compound. Deviations from the ideal stoichiometric ratio lead to the formation of various point defects, including cation vacancies and anti-site defects (where a Ga ion occupies a Mg site, or vice versa). The growth conditions, such as temperature and precursor flow rates, must be precisely controlled to achieve the desired stoichiometry. researchgate.net

In related multicomponent material systems, near-stoichiometric cation ratios are essential for achieving single-crystalline films with planar surfaces. researchgate.net Conversely, cation-rich or cation-poor compositions often result in polycrystalline structures with nonplanar surfaces and degraded crystalline quality. researchgate.netmdpi.com These structural imperfections can, in turn, affect the material's optical and electrical properties, such as transparency, refractive index, and leakage current. mdpi.com Therefore, maintaining precise control over cation stoichiometry is fundamental to producing high-quality this compound with predictable and optimized characteristics.

Extrinsic Doping for Modulated Functionality in this compound

Extrinsic doping involves the intentional introduction of foreign atoms (dopants) into the this compound lattice to alter its properties in a controlled manner. This is a primary method for tuning conductivity and introducing new functionalities like luminescence.

The electrical conductivity of this compound can be precisely controlled by introducing donor or acceptor dopants. These dopants substitute for either Ga³⁺ or Mg²⁺ ions in the lattice, introducing either excess electrons (n-type doping) or holes (p-type doping).

Donor Doping : N-type conductivity can be enhanced by doping with elements that act as shallow donors. For instance, in the related compound β-Ga₂O₃, silicon (Si) and germanium (Ge) have been shown to be effective n-type dopants, substituting for Ga and contributing free electrons to the conduction band. aip.orgarxiv.org These dopants typically have low activation energies. aip.org

Acceptor Doping : Achieving p-type conductivity is often more challenging in wide-bandgap oxides. nsf.gov However, introducing deep acceptor dopants can be used to produce semi-insulating materials by compensating for the native n-type conductivity caused by oxygen vacancies. wsu.edu In studies on Ga₂O₃, magnesium (Mg) and iron (Fe) have been identified as deep acceptors. aip.orgarxiv.org While Mg is a well-known p-type dopant in gallium nitride (GaN), in Ga₂O₃ it introduces deep acceptor levels that trap electrons, leading to highly resistive material. nsf.govaps.orgscitechdaily.com This property is crucial for creating insulating substrates for high-power electronic devices. nsf.govwsu.edu

Below is a table summarizing the properties of common donors and acceptors studied in the closely related β-Ga₂O₃ system, which provides insight into potential doping strategies for this compound.

DopantTypeHost MaterialActivation/Acceptor EnergyPrimary EffectReference
Silicon (Si) Donorβ-Ga₂O₃~30 meVn-type conductivity aip.org
Germanium (Ge) Donorβ-Ga₂O₃~30 meVn-type conductivity aip.org
Iron (Fe) Acceptorβ-Ga₂O₃~0.86 eVCompensation, semi-insulating aip.orgarxiv.org
Magnesium (Mg) Acceptorβ-Ga₂O₃~1.1 eVCompensation, semi-insulating aip.orgarxiv.org

Doping with rare-earth elements (REEs) is a proven strategy for inducing luminescence in host materials like this compound. aip.org REEs possess unique electronic configurations with 4f orbitals that are shielded by outer electrons, leading to sharp and distinct emission peaks when the ions are excited. atomfair.com

The process typically involves an energy transfer from the semiconductor host to the REE dopant ions after excitation across the host's band gap. researchgate.net This energy transfer excites the 4f electrons of the REE, which then relax by emitting photons at characteristic wavelengths. The choice of REE determines the color of the emitted light. For example, Europium (Eu³⁺) is known for its strong red emission, Terbium (Tb³⁺) for green emission, and Cerium (Ce³⁺) for blue emission. aip.orgatomfair.com This allows for the creation of phosphors with tunable colors for applications in display technologies, solid-state lighting, and optical devices. aip.orgitn.pt

The following table details common rare-earth dopants and their characteristic emissions observed in Ga₂O₃ and other oxide hosts.

Rare-Earth DopantHost MaterialEmission ColorKey TransitionApplicationReference
Europium (Eu³⁺) Ga₂O₃Red⁵D₀ → ⁷F₂Red Phosphors, Displays aip.orgatomfair.com
Cerium (Ce³⁺) Ga₂O₃Blue5d → 4fBlue Emitters, Displays aip.org
Erbium (Er³⁺) Ga₂O₃Near-Infrared⁴I₁₃/₂ → ⁴I₁₅/₂Optical Amplifiers, Telecom aip.orgatomfair.com
Terbium (Tb³⁺) Ga₂O₃Green⁵D₄ → ⁷F₅Green Phosphors aip.orgatomfair.com
Dysprosium (Dy³⁺) MgGa₂O₄ nanocrystalsWhite Light-White Light Emission aip.org

Defect-Mediated Phenomena in this compound

The interaction between intrinsic defects and extrinsic dopants gives rise to a range of complex phenomena that define the material's ultimate functionality. The native n-type conductivity from oxygen vacancies can be intentionally compensated by deep acceptors like iron or magnesium to produce stable, semi-insulating substrates, which are essential for high-frequency and high-power electronics. aip.orgnsf.gov

Annealing and Post-Synthesis Treatments for Defect Control in this compound

Annealing and post-synthesis heat treatments are critical processes for controlling the concentration and nature of defects in this compound, which is often realized as magnesium-doped gallium oxide (Ga₂O₃). These treatments can significantly influence the material's electrical and optical properties by modifying the defect landscape, including point defects such as gallium vacancies (V₉ₐ), oxygen vacancies (Vₒ), and their complexes. The choice of annealing atmosphere—such as oxygen, vacuum, or inert gas—and the temperature are key parameters that dictate the final defect structure.

High-temperature annealing, typically around 1000 °C, is employed to investigate its effects on intrinsic defects and residual impurities. researchgate.netmdpi.com Studies on unintentionally doped (UID) β-Ga₂O₃ have shown that annealing in an O₂ atmosphere can induce the formation of gallium vacancies near the surface. mdpi.com These vacancies can act as sites for residual impurities like silicon (Si) and chromium (Cr) to occupy, forming substitutions such as Si₉ₐ and Cr₉ₐ. This process can weaken impurity scattering and consequently improve carrier mobility. mdpi.com Conversely, annealing in a vacuum tends to repel these impurities from the lattice, which can enhance ionized impurity scattering. mdpi.com

The annealing environment also plays a crucial role in the behavior of vacancy complexes. For instance, thermal treatments can lead to the recovery between divacancies (V₉ₐ+Vₒ) and oxygen interstitials (Oᵢ), which contributes to an improvement in the crystal quality. mdpi.com In Mg-doped Ga₂O₃, annealing conditions can be tuned to control the electrical properties, often to achieve a more insulating state by managing the concentration of deep acceptor defects. aip.org For example, annealing in an O₂ atmosphere at temperatures above 900 °C can help in tuning the electrical properties toward being insulating. aip.org

The effects of different annealing conditions on defects in Ga₂O₃ systems are summarized in the table below, providing insights into potential strategies for defect control in this compound.

Annealing ParameterObserved Effect on DefectsResulting Property ChangeSource
Temperature
> 900 °C (in O₂)Increases resistivity.Tunes electrical properties toward insulating. aip.org
1000 °CRecovery between divacancies (V₉ₐ+Vₒ) and oxygen interstitials (Oᵢ).Improved crystal quality. mdpi.com
> 1000 °C (in O₂)Formation of Gallium Vacancies (V₉ₐ) near the surface.Increased defect concentration. aip.org
Atmosphere
Oxygen (O₂)Promotes formation of V₉ₐ, providing sites for Si and Cr impurities.Weakens impurity scattering, improves carrier mobility. mdpi.com
VacuumRepels Si and Cr impurities from the lattice.Enhances ionized impurity scattering, lowers mobility. mdpi.com
Combined
Irradiation & 500 °CAccelerated formation and evolution of defect clusters and dislocation networks.Potential for controlled introduction of defect structures. nih.gov

This table is generated based on research on Gallium Oxide and Magnesium-doped Gallium Oxide.

Grain Boundary Engineering in this compound Materials

Grain boundary engineering is a materials science approach aimed at manipulating the structure and chemistry of grain boundaries to achieve desired material properties. In polycrystalline this compound, grain boundaries can significantly impact electrical conductivity, thermal transport, and mechanical stability. While specific research on grain boundary engineering in a distinct "this compound" compound is limited, principles can be drawn from studies on related oxide systems and materials containing magnesium and gallium.

A primary strategy in grain boundary engineering involves the controlled segregation of dopant atoms to the grain boundaries. Magnesium, as a dopant in gallium oxide, is expected to play a significant role in modifying grain boundary properties. In other systems, such as aluminum, magnesium has been shown to preferentially segregate at grain boundaries. mdpi.comresearchgate.net This segregation can thermodynamically stabilize the grain boundaries by lowering their energy. mdpi.com

One of the key mechanisms influenced by grain boundary segregation is the Zenner pinning effect. mdpi.com Segregated atoms or secondary phase particles at the grain boundaries can act as pinning sites that hinder the movement of dislocations and impede grain growth during thermal processing. mdpi.com By controlling the distribution and concentration of magnesium at the grain boundaries in this compound, it may be possible to control the grain size of the material, which in turn affects its mechanical and electrical properties. For instance, stabilizing a fine-grained nanostructure through Mg segregation could enhance hardness and strength. mdpi.com

Another aspect of grain boundary engineering is the modification of the grain boundary chemistry to alter its electrical properties. In some thermoelectric materials like Mg₃Sb₂, metallic additives have been found to diffuse along grain boundaries, forming a wetting layer that reduces the grain boundary resistivity and enhances carrier mobility. A similar approach could be explored in this compound, where the introduction of specific elements could tailor the grain boundary scattering mechanisms. For example, gallium has been observed to induce magnesium enrichment at the grain boundaries in aluminum alloys, which alters the boundary's strength. researchgate.net This highlights the complex interplay between constituent elements at the grain boundaries.

The table below outlines potential strategies for grain boundary engineering in this compound based on findings from related material systems.

StrategyMechanismPotential Effect on this compoundSource
Dopant Segregation Preferential segregation of Mg to grain boundaries to lower grain boundary energy.Thermodynamic stabilization of grain boundaries; formation of a stable nanostructure. mdpi.com
Zenner Pinning Pinned grain boundaries by Mg atoms or Mg-rich clusters hinder grain growth.Control over grain size, potential for enhanced mechanical properties. mdpi.com
Interfacial Wetting Introduction of a metallic additive that diffuses along grain boundaries.Modification of interfacial energy, potential reduction in grain boundary resistivity.
Chemically Induced Segregation Utilizing the interaction between elements (e.g., Ga inducing Mg enrichment).Controlled modification of grain boundary chemistry to tailor mechanical or electrical properties. researchgate.net

This table is generated based on research on related material systems containing Magnesium, Gallium, and oxides.

Surface Science and Interfacial Phenomena of Gallium Magnesium Oxide

Surface Reconstruction and Passivation Strategies for Gallium Magnesium Oxide

The atomic arrangement at the surface of a crystal, known as surface reconstruction, can significantly differ from the bulk structure and is crucial in determining the material's chemical and electronic properties. While specific studies on the surface reconstruction of this compound are not extensively detailed in the available literature, insights can be drawn from related III-V semiconductors like gallium nitride (GaN). For GaN(0001) surfaces, a variety of reconstructions such as 1x1, 3x3, 6x6, and c(6x12) are observed, depending on the surface composition, particularly the Ga/N ratio. cmu.edu The 1x1 structure is understood to be a Ga monolayer bonded to a N-terminated bilayer. cmu.edu It is plausible that the surface of this compound also undergoes complex reconstructions influenced by the surface stoichiometry of gallium, magnesium, and oxygen, which would in turn affect its reactivity and electronic states. The stability of such reconstructed surfaces is often governed by the need to minimize dangling bonds and surface energy. core.ac.uk

Passivation, the process of making a material's surface less reactive, is critical for the performance and stability of semiconductor devices. atomiclimits.com For gallium-based materials, a significant challenge is the high affinity of gallium for oxygen, which can lead to the formation of a native gallium oxide layer. acs.orgresearchgate.net This oxide layer can passivate the surface, but its properties may not be ideal for all applications. acs.orgresearchgate.net Strategies to control this passivation layer include operating in controlled, oxygen-free environments or using acidic conditions to dissolve the oxide. researchgate.net

In the context of magnesium, it readily reacts with air to form a thin, protective layer of magnesium oxide (MgO) that inhibits further corrosion. wikipedia.org This natural passivation is a key characteristic of magnesium's chemistry. wikipedia.orgncert.nic.in For this compound, passivation strategies would likely involve carefully controlling the formation of a stable, high-quality surface oxide layer. This could involve techniques like atomic layer deposition (ALD) to apply a uniform coating, which has been shown to be effective for passivating GaN surfaces. atomiclimits.com Furthermore, in-situ cleaning processes to remove contaminants or unstable native oxides before applying a passivation layer are essential for creating a stable and effective interface. atomiclimits.com Another approach could involve surface treatments, such as chlorination, which has been shown to prevent the adsorption of magnesium and inhibit the growth of MgO on GaN surfaces, demonstrating that surface chemistry can be precisely manipulated to control material deposition and passivation. cambridge.org

Adsorption and Desorption Mechanisms on this compound Surfaces

The adsorption and desorption of molecules on the surface of this compound are governed by the chemical nature of its constituent ions, Ga³⁺ and Mg²⁺, and the surface oxygen sites. The surface can present both Lewis acid sites (associated with gallium and magnesium cations) and Brønsted-Lowry basic sites (associated with surface oxygen and hydroxyl groups), making it capable of interacting with a variety of molecules.

First-principles calculations on related systems, such as magnesium adsorption on GaN surfaces, reveal that the termination of the surface (Ga-terminated vs. N-terminated) plays a critical role. iaea.org Magnesium adsorption is energetically preferred on N-terminated surfaces over Ga-terminated ones. iaea.org This suggests that on a this compound surface, the specific arrangement and exposure of Ga and Mg cations will dictate the preferred adsorption sites for different species.

The interaction with water is a crucial aspect of the surface chemistry of metal oxides. MgO surfaces are known to be highly reactive with water, leading to the dissociative adsorption of water molecules and the formation of surface hydroxyl (OH) groups. mdpi.com DFT calculations confirm that this process can be a precursor to the transformation of MgO into magnesium hydroxide (B78521), Mg(OH)₂. mdpi.com Similarly, the gallium oxide component would also interact with water. Therefore, the surface of this compound exposed to ambient conditions is likely to be hydroxylated.

The adsorption of ions from aqueous solutions is also a key process. Studies on related materials like MgFe₂O₄ and MgAlFe-layered double hydroxides (LDHs) show effective adsorption of species like Gallium(III) and phosphates. nih.govmdpi.com The adsorption mechanism for phosphates on MgAlFe-LDH involves both rapid electrostatic attraction to protonated surface sites and slower ion exchange in the material's interlayers. mdpi.com The pH of the solution is a critical parameter, as it influences both the surface charge of the oxide and the speciation of the adsorbing ions in the solution. nih.govmdpi.com For this compound, a similar dual-mechanism process can be expected, with its efficiency being highly dependent on the solution's pH and the specific surface structure of the material. nih.govmdpi.com

Heterojunction Formation and Band Alignment in this compound Interfaces

The formation of heterojunctions, or interfaces between two different semiconductor materials, is a fundamental strategy for designing advanced electronic and optoelectronic devices. rsc.org this compound (MgGaO) is a ternary alloy that allows for the engineering of its band gap, making it a promising material for such applications, particularly in the deep ultraviolet spectral range. acs.orgescholarship.org

By varying the atomic percentage of magnesium in MgGaO alloys, the band gap can be systematically tuned. Experimental studies on MgGaO thin films grown by molecular beam epitaxy have demonstrated that the band gap can be engineered over a wide range, for instance, from 5.03 eV to 5.89 eV as the Mg content is increased. acs.orgescholarship.org This tunability is crucial for creating specific band alignments in heterostructures. The crystal structure of these alloys also transitions from the β-phase in Ga-rich compositions to a mixed-phase and then to a pure rocksalt structure in Mg-rich compositions. acs.orgescholarship.org

The band alignment at a heterojunction interface—the relative positioning of the valence and conduction band edges of the two materials—determines the charge transport properties across the interface. arxiv.org For interfaces involving mixed oxides, the alignment can be tailored. For example, in the (Zn,Mg)O/CISSe interface, the conduction band alignment can be shifted from a "cliff" (downward step) to a "spike" (upward step) by increasing the Mg content. aip.org A similar level of control is expected for heterojunctions involving this compound. First-principles calculations are a powerful tool for predicting these alignments. For the related Al₂O₃/Ga₂O₃ interface, calculations show that the valence-band offsets can be reasonably estimated from the ionization potential differences of the constituent materials. aps.org This suggests that the band alignment in GaMgO-based heterojunctions will depend systematically on the chemical composition and crystal orientation of the interface. aps.org

The ability to form effective p-n heterojunctions is also critical. Sputtering n-type metal oxides onto p-type semiconductors has been shown to create a large built-in potential that effectively separates charge carriers, which is beneficial for applications like photocatalytic hydrogen production. rsc.org The wide and tunable band gap of this compound makes it an excellent candidate for forming such heterojunctions with other semiconductors to optimize device performance. rsc.orgacs.org

Band Gap Engineering of MgGaO Thin Films
Mg Atomic Percentage (%)Resulting Band Gap (eV)Crystal PhaseReference
Ga-rich5.03β-phase acs.orgescholarship.org
Intermediate5.03 - 5.22β-phase escholarship.org
High-Ga, High-MgIntermediateβ and rocksalt mixture acs.orgescholarship.org
Mg-richup to 5.89Rocksalt acs.orgescholarship.org

Surface Chemistry and Reactivity of this compound with Environmental Species

The surface chemistry and reactivity of this compound are largely dictated by the properties of its constituent oxides, gallium(III) oxide (Ga₂O₃) and magnesium oxide (MgO). Gallium has a high affinity for oxygen, leading to the ready formation of a surface oxide layer when exposed to air. acs.orgresearchgate.net This native oxide can act as a passivation layer, but its stability and stoichiometry are key factors. acs.org

Magnesium is also a highly reactive metal that readily reacts with air to form a thin, protective layer of MgO. wikipedia.org When exposed to water, MgO reacts to form magnesium hydroxide. ncert.nic.in It does not react with cold water but does react with hot water or steam. ncert.nic.in The MgO component imparts a basic character to the mixed oxide. The reactivity of MgO can be measured by its ability to neutralize acids, and this reactivity is related to its specific surface area and particle size. ub.edu First-principles calculations show that due to the strong basicity of MgO, adsorbed hydroxyl ions are generally not stable across the common pH range of 0-14 in water; the surface is dominated by adsorbed neutral water molecules. acs.org

The interaction with atmospheric gases is also important. As mentioned, both gallium and magnesium readily oxidize. The resulting oxide surface is expected to be relatively stable under normal atmospheric conditions, providing a degree of passivation against further reaction. wikipedia.orgncert.nic.in However, the presence of other environmental species, such as acidic gases (e.g., SOx, NOx), could lead to surface reactions, forming corresponding magnesium and gallium salts.

Functional Applications of Gallium Magnesium Oxide in Advanced Materials Science

Gallium Magnesium Oxide as a Host Material for Optoelectronic Device Components

This compound materials, particularly in the forms of magnesium gallate (MgGa₂O₄) and magnesium-doped gallium oxide (Mg-doped Ga₂O₃), are emerging as important host materials for a variety of optoelectronic device components. Their wide bandgaps, thermal stability, and tunable electronic properties make them suitable for applications ranging from deep ultraviolet (UV) optoelectronics to high-power electronics.

Magnesium gallate (MgGa₂O₄), a spinel oxide, is a promising ultrawide bandgap semiconductor with a bandgap of approximately 5.4-5.5 eV. This large bandgap, combined with high transparency (over 90% in the visible spectrum), makes it an excellent candidate for transparent electronics and deep UV optoelectronic devices. Furthermore, MgGa₂O₄ serves as a robust host lattice for various luminescent ions, which is a critical characteristic for developing phosphors used in solid-state lighting and displays. Its inherent good mechanical properties and high thermal and chemical stability are also advantageous for device fabrication and long-term reliability.

Magnesium-doped gallium oxide (Mg-doped β-Ga₂O₃) is another key material in this domain. Gallium oxide itself is an ultra-wide bandgap semiconductor (4.6-4.9 eV) with potential applications in high-power devices. The native n-type conductivity of Ga₂O₃ can be controlled by doping with magnesium. Although achieving efficient p-type conductivity in Ga₂O₃ through Mg doping has proven to be challenging due to the deep acceptor level of Mg and the self-localization of holes, Mg doping is effectively used to produce stable, semi-insulating Ga₂O₃ substrates. These semi-insulating properties are crucial for the fabrication of high-frequency and high-power devices like Metal-Semiconductor Field-Effect Transistors (MESFETs), where a resistive substrate is needed to isolate active device regions and minimize parasitic effects.

In more complex systems, gallium-doped magnesium zinc oxide (Ga-doped MgₓZn₁₋ₓO) is utilized as a transparent conducting oxide layer in thin-film photovoltaics. In these materials, the alloying with magnesium allows for the tuning of the bandgap, while gallium doping helps to control and improve the electrical conductivity. This ability to engineer the optoelectronic properties is vital for optimizing the performance of devices like solar cells.

The research into these material systems underscores the versatility of combining gallium and magnesium in an oxide host lattice to create materials with tailored properties for a wide array of optoelectronic applications.

Material SystemKey PropertiesApplication in Optoelectronics
Magnesium Gallate (MgGa₂O₄) Ultrawide bandgap (~5.4-5.5 eV), high transparency (>90%), good thermal and chemical stability.Host for phosphors in solid-state lighting, transparent electronics, deep UV optoelectronics.
Mg-doped β-Ga₂O₃ Ultra-wide bandgap (~4.6-4.9 eV), ability to produce semi-insulating material.Semi-insulating substrates for high-power and high-frequency devices (e.g., MESFETs).
Ga-doped MgₓZn₁₋ₓO Tunable bandgap and electrical conductivity.Transparent conducting oxide layers in thin-film solar cells and other optoelectronic devices.

Emerging Research Directions and Future Challenges for Gallium Magnesium Oxide Materials

Exploration of Novel Polymorphs and Hybrid Gallium Magnesium Oxide Structures

The exploration of new crystalline forms (polymorphs) and the creation of hybrid organic-inorganic structures represent exciting avenues for tailoring the properties of this compound. While the spinel (MgGa₂O₄) and β-(MgₓGa₁₋ₓ)₂O₃ phases are the most studied, theoretical and experimental efforts are underway to discover novel polymorphs with unique electronic and optical characteristics.

Computational methods, such as particle swarm optimization combined with first-principles calculations, have been successful in predicting new, stable polymorphs of gallium oxide (Ga₂O₃). researchgate.net These approaches can be extended to the Mg-Ga-O system to search for as-yet-unsynthesized crystal structures. The discovery of new polymorphs could lead to materials with, for example, higher dielectric constants, enhanced conductivity, or different bandgap energies, opening up new application possibilities.

Hybrid this compound structures, which combine the inorganic GaMgO framework with organic molecules, are another promising area. These materials can exhibit a combination of properties from both their inorganic and organic components. For instance, the incorporation of organic ligands could lead to materials with tunable porosity, enhanced photoluminescence, or new sensing capabilities. Research in related fields has demonstrated the synthesis of hybrid inorganic-organic frameworks containing magnesium, such as magnesium squarate and glutarate, which provides a basis for exploring similar structures with gallium.

Table 1: Known and Potential Polymorphs/Structures of this compound

Structure TypeChemical Formula ExampleKey CharacteristicsResearch Status
SpinelMgGa₂O₄Wide bandgap, high thermal stabilityWell-studied
β-gallium oxide solid solution(MgₓGa₁₋ₓ)₂O₃Tunable bandgap with Mg contentInvestigated
Novel PolymorphsHypotheticalPotentially new electronic and optical propertiesTheoretical predictions ongoing
Hybrid Organic-InorganicGaMgO-(Organic Ligand)Combination of inorganic and organic propertiesEmerging area of research

Integration of this compound into Complex Heterostructures and Superlattices

The integration of this compound into complex heterostructures and superlattices offers a powerful way to engineer its electronic and optical properties. By combining GaMgO with other materials at the nanoscale, it is possible to create quantum wells, superlattices, and other advanced device structures.

A significant area of research is the development of heterostructures based on GaMgO and other wide-bandgap semiconductors. For example, the growth of GaMgO layers on gallium nitride (GaN) substrates is being explored to create novel high-electron-mobility transistors (HEMTs) and other power electronic devices. The large bandgap of MgGa₂O₄ could serve as an effective insulator or barrier layer in such devices.

Superlattices, consisting of alternating thin layers of different materials, can exhibit properties that are not present in their individual components. The spontaneous formation of magnesium-intercalated gallium nitride superlattices has been observed, demonstrating the feasibility of creating layered structures in this material system. nih.gov Similar concepts could be applied to create GaMgO/Ga₂O₃ or other oxide-based superlattices with tailored electronic band structures and quantum confinement effects. The ability to control the thickness and composition of these layers with atomic-scale precision using techniques like molecular beam epitaxy (MBE) is crucial for realizing the potential of these heterostructures.

Advanced In-Situ Characterization During this compound Synthesis and Processing

To achieve precise control over the properties of this compound materials, it is essential to understand and monitor their growth and processing in real-time. Advanced in-situ characterization techniques provide a window into the dynamic processes that occur during synthesis, enabling researchers to optimize growth conditions and achieve desired material properties.

Techniques such as Reflection High-Energy Electron Diffraction (RHEED) are invaluable for the in-situ monitoring of thin film growth by MBE. family-held.orgresearchgate.net RHEED patterns provide real-time information on the crystal structure, surface morphology, and growth mode of the film. This feedback allows for precise control over layer thickness and interface quality in heterostructures and superlattices.

In-situ X-ray diffraction (XRD) is another powerful tool for studying the formation of crystalline phases during synthesis. rsc.org By performing XRD measurements while the material is being synthesized, for instance, in a solvothermal reaction, it is possible to track the evolution of different polymorphs and identify the reaction pathways. This information is crucial for developing synthesis protocols that yield phase-pure materials.

Operando spectroscopy, which combines spectroscopic measurements with the simultaneous monitoring of a material's performance under working conditions, is also a key emerging area. wikipedia.orgethz.chmdpi.comrsc.org For catalytic applications of GaMgO, for example, operando infrared or Raman spectroscopy could be used to identify active sites and reaction intermediates on the catalyst surface.

Table 2: In-Situ Characterization Techniques for this compound Synthesis

TechniqueInformation ProvidedApplication in GaMgO Research
Reflection High-Energy Electron Diffraction (RHEED)Crystal structure, surface morphology, growth rateMonitoring MBE growth of thin films and heterostructures
In-situ X-ray Diffraction (XRD)Crystalline phase evolution, reaction kineticsStudying the formation of polymorphs during solvothermal or solid-state synthesis
Operando Spectroscopy (e.g., Raman, IR)Chemical bonding, active sites, reaction mechanismsInvestigating catalytic properties and device performance under operating conditions

Sustainable and Scalable Production Methodologies for this compound Materials

For this compound to find widespread application, it is crucial to develop synthesis methods that are not only effective but also environmentally friendly and economically viable on a large scale. This involves exploring green chemistry principles and scalable production techniques.

Sustainable synthesis, or "green synthesis," aims to minimize the use and generation of hazardous substances. aps.org In the context of GaMgO, this could involve using non-toxic solvents, renewable precursors, and energy-efficient reaction conditions. For example, the use of plant extracts as chelating agents in a microwave-assisted combustion method has been demonstrated for the synthesis of related spinels like MgAl₂O₄, suggesting a potential green route for MgGa₂O₄ production. mdpi.comresearchgate.netresearchgate.net Sol-gel and hydrothermal methods are also being investigated as they often allow for lower synthesis temperatures and better control over particle size and morphology compared to traditional solid-state reactions.

Scalability is another key consideration. While laboratory-scale synthesis methods are suitable for fundamental research, industrial applications require production methods that can yield large quantities of high-quality material at a reasonable cost. For bulk crystal growth, methods like the Czochralski and edge-defined film-fed growth (EFG) techniques, which are used for producing large wafers of β-Ga₂O₃, could potentially be adapted for GaMgO. azoquantum.com For powders and nanoparticles, continuous flow reactors and spray drying are examples of scalable production methods that could be explored. The development of cost-effective and scalable manufacturing processes will be a critical factor in the commercialization of GaMgO-based technologies. rsc.org

Artificial Intelligence and Machine Learning in this compound Materials Discovery and Design

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and design of new materials, including this compound. youtube.com By analyzing large datasets of materials properties, AI/ML models can identify patterns and predict the properties of new, undiscovered materials, significantly reducing the time and cost of experimental research. arxiv.org

In the context of GaMgO, machine learning can be used to:

Predict novel polymorphs and their properties: By training models on existing crystallographic data, it may be possible to predict the existence and stability of new GaMgO polymorphs with desired electronic or optical properties. semanticscholar.org

Optimize synthesis parameters: ML algorithms can be used to analyze experimental data and identify the optimal synthesis conditions (e.g., temperature, pressure, precursor ratios) to achieve a specific material property, such as a target bandgap or crystal quality. labmanager.com

Screen for new compositions: For complex multi-component systems, ML can be used to rapidly screen vast compositional spaces to identify promising new materials. For example, in the broader field of oxide materials, high-throughput computational screening combined with machine learning is being used to discover new transparent conducting oxides and thermoelectric materials. researchgate.net

Develop interatomic potentials: Machine learning can be used to develop accurate interatomic potentials for molecular dynamics simulations, enabling the study of material properties at larger length and time scales than is possible with first-principles methods. youtube.com

The development of comprehensive materials databases and the application of advanced AI/ML algorithms will be crucial for unlocking the full potential of the this compound materials system.

Addressing Grand Challenges in this compound Research for Next-Generation Technologies

The advancement of this compound materials for next-generation technologies faces several grand challenges that require a concerted research effort. nationalacademies.orgchalmers.seresearchgate.netsemiengineering.com Addressing these challenges will be key to realizing the full potential of GaMgO in applications ranging from power electronics to deep-ultraviolet optoelectronics.

One of the primary challenges is the control of defects and impurities . Like other wide-bandgap semiconductors, the electronic properties of GaMgO are highly sensitive to the presence of point defects (such as vacancies and anti-site defects) and unintentional impurities. Developing a fundamental understanding of these defects and how to control their concentration is crucial for achieving high-performance devices.

Another major challenge is the development of p-type doping . While n-type conductivity is readily achieved in many oxide semiconductors, reliable and efficient p-type doping remains a significant hurdle. The lack of a viable p-type GaMgO would limit the development of bipolar devices such as p-n junctions, which are essential for many electronic and optoelectronic applications.

The synthesis of large, high-quality single crystals is also a critical challenge. For many electronic applications, large-area, low-defect substrates are required. While progress has been made in the bulk growth of β-Ga₂O₃, further research is needed to develop scalable and cost-effective methods for producing large single crystals of GaMgO with uniform composition and low defect densities.

Finally, the integration of GaMgO with other materials in complex device structures presents a significant challenge. This includes overcoming issues related to lattice mismatch, thermal expansion mismatch, and interface defects when growing GaMgO on other substrates or when growing other materials on GaMgO.

Overcoming these grand challenges will require a multidisciplinary approach, combining advances in materials synthesis, characterization, and theoretical modeling. Success in these areas will pave the way for the development of a new class of electronic and optoelectronic devices based on this compound.

Q & A

Q. What are the primary methods for synthesizing high-purity β-phase gallium oxide (β-Ga₂O₃) single crystals, and what factors influence crystal quality?

The edge-defined film-fed growth (EFG) method is the dominant technique for producing β-Ga₂O₃ single crystals, enabling substrate sizes up to 6 inches. Key factors affecting crystal quality include temperature gradients, iridium crucible purity, and oxygen partial pressure during growth. Contamination from crucible materials (e.g., iridium) can introduce defects, impacting electrical properties . For epitaxial growth, molecular beam epitaxy (MBE) and metal-organic chemical vapor deposition (MOCVD) are employed, with substrate surface treatments (e.g., HCl/HF etching) critical for minimizing interfacial defects .

Q. How does the bandgap and thermal conductivity of Ga₂O₃ compare to other wide-bandgap semiconductors like SiC and GaN?

Ga₂O₃ has a bandgap of ~4.9 eV, exceeding SiC (~3.3 eV) and GaN (~3.4 eV), enabling higher breakdown voltages. However, its thermal conductivity (~10–30 W/m·K) is significantly lower than SiC (~490 W/m·K) and GaN (~253 W/m·K), posing challenges for power device thermal management. Researchers mitigate this through heterogeneous integration with high-thermal-conductivity substrates like diamond or SiC .

Q. What experimental techniques are used to characterize Ga₂O₃ thin-film crystallinity and stoichiometry?

X-ray diffraction (XRD) is standard for verifying β-phase dominance and crystallographic orientation. Secondary ion mass spectrometry (SIMS) and energy-dispersive X-ray spectroscopy (EDS) quantify stoichiometry and trace impurities. Atomic force microscopy (AFM) assesses surface roughness, critical for epitaxial growth .

Advanced Research Questions

Q. What methodological innovations address the absence of p-type conductivity in Ga₂O₃?

The lack of p-type doping remains a major hurdle. Current approaches include:

  • Hybrid structures : Integrating Ga₂O₃ with p-type materials (e.g., NiO) to create heterojunctions.
  • Defect engineering : Using neutron transmutation doping or ion implantation to introduce acceptor-like defects.
  • Surface passivation : Atomic layer deposition (ALD) of Al₂O₃ or SiO₂ to reduce interface traps in metal-oxide-semiconductor (MOS) devices .

Q. How can selective area epitaxy (SAE) of MgO on GaN surfaces be optimized for microelectronic applications?

SAE of MgO on GaN involves pre-patterning GaN surfaces with polymer masks and HCl/HF treatments to control adhesion coefficients. Key parameters:

  • Substrate temperature : 300–350°C minimizes Mg re-evaporation on HCl-treated surfaces.
  • Surface termination : Cl-terminated GaN surfaces suppress MgO nucleation, enabling selective growth on HF-treated regions.
  • MBE flux ratios : High Mg:O₂ flux ratios (5×10¹³ atoms/cm²/s : 3×10⁻⁶ Torr) enhance crystallinity. Post-growth XRD confirms (111)-oriented MgO on GaN (0001) .

Q. What strategies improve thermal dissipation in Ga₂O₃ power devices?

  • Substrate engineering : Bonding Ga₂O₃ thin films to high-thermal-conductivity substrates (e.g., SiC or diamond) reduces thermal resistance by >50%.
  • Fin structures : Etching fin-shaped channels increases surface area for heat dissipation.
  • Buffer layers : AlN or SiO₂ interlayers mitigate thermal expansion mismatches .

Q. Why do reported Ga₂O₃ breakdown field strengths vary across studies, and how can these discrepancies be resolved?

Variations arise from differences in defect density (e.g., oxygen vacancies), substrate quality, and measurement protocols. Methodological solutions:

  • Standardized testing : Use transmission line method (TLM) structures to isolate bulk vs. interfacial effects.
  • Defect mapping : Cathodoluminescence (CL) spectroscopy identifies dislocation densities impacting breakdown thresholds .

Q. What advancements in Ga₂O₃ substrate scalability address current production bottlenecks?

Transitioning from EFG to hydride vapor phase epitaxy (HVPE) reduces iridium crucible dependency, lowering costs. Recent breakthroughs in 4-inch Ga₂O₃ substrates (e.g., Shandong University, 2022) demonstrate improved yield via optimized temperature ramping and dopant uniformity .

Methodological Resources

  • Data Tables :

    PropertyGa₂O₃MgO (Thin Film)
    Bandgap (eV)4.97.8
    Thermal Conductivity10–3040–60
    Breakdown Field (MV/cm)8–10N/A
    Crystal Growth MethodEFG, MBEMBE, Sputtering
  • Key References :

    • EFG growth parameters for β-Ga₂O₃ .
    • SAE of MgO on GaN via HCl/HF treatments .
    • Thermal management in Ga₂O₃ heterostructures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.